REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[N:11]3[CH:12]=[CH:13][N:14]=[CH:15][C:10]3=[N:9][N:8]=2)=[CH:3][CH:2]=1>[Pd].C(O)C>[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[N:11]3[CH2:12][CH2:13][NH:14][CH2:15][C:10]3=[N:9][N:8]=2)=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
538 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C1=NN=C2N1C=CN=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=NN=C2N1CCNC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.288 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |